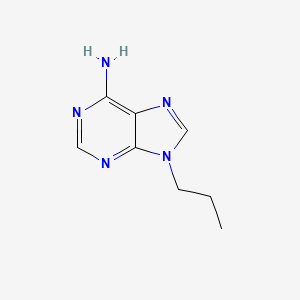

9-Propyl-9h-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-propylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,2-3H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTULKOMMYIUZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(N=CN=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289561 | |

| Record name | 9-propyl-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-98-2 | |

| Record name | NSC61961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-propyl-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Propylpurin-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEL2Q32QJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 9 Propyl 9h Purin 6 Amine

Established Synthetic Routes for 9-Propyl-9H-purin-6-amine

A primary and direct method for synthesizing this compound is the N9-alkylation of the adenine (B156593) scaffold. researchgate.net This approach leverages the nucleophilic character of the nitrogen atoms in the purine (B94841) ring.

The most common N9-alkylation strategy involves the reaction of adenine with a primary alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane (B42940), in the presence of a base. researchgate.net The base deprotonates the purine ring, typically at the N9 position, generating an adeninate anion that subsequently attacks the electrophilic alkyl halide in a nucleophilic substitution reaction. researchgate.net

The reaction is typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the adenine and the base. researchgate.net Common bases used for this transformation include sodium hydride (NaH) and potassium carbonate (K₂CO₃). While the N9-alkylated product is generally the major isomer formed in these solvents, the reaction can sometimes yield a mixture of regioisomers, including N3- and N7-alkylated products, which necessitates purification. researchgate.net The choice of reagents and reaction conditions is crucial for maximizing the yield of the desired N9-propyladenine.

Table 1: Representative Conditions for N9-Alkylation of Adenine

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Adenine | Propyl bromide | NaH / K₂CO₃ | DMF / DMSO | 60-80 | researchgate.net |

| Adenine | Alkyl mesylates | 18-crown-6 | DMF | 80 | scispace.com |

An alternative and often more regioselective route to this compound involves a two-step process starting from a halogenated purine precursor. This method circumvents the issue of forming multiple isomers that can occur with direct alkylation of adenine.

This synthetic pathway begins with the N9-alkylation of a 6-halopurine, typically 6-chloro-9H-purine. The alkylation proceeds selectively at the N9 position under standard conditions (e.g., using a propyl halide and a base like Cs₂CO₃ in DMF), yielding 9-propyl-6-chloropurine. cas.cz The chlorine atom at the C6 position is a good leaving group, which can then be displaced by an amino group.

The second step is a nucleophilic aromatic substitution reaction where the 9-propyl-6-chloropurine intermediate is treated with a source of ammonia, such as methanolic ammonia. cas.cz This ammonolysis reaction replaces the C6-chloro group with an amino group to furnish the final product, this compound. cas.cz This sequential approach ensures that the propyl group is exclusively at the N9 position and the amino group is at the C6 position.

Table 2: Two-Step Synthesis via Halogenated Purine Intermediate

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. N9-Alkylation | 6-chloro-9H-purine | Propyl halide, Cs₂CO₃, DMF | 9-propyl-6-chloropurine | cas.cz |

| 2. Ammonolysis | 9-propyl-6-chloropurine | Methanolic ammonia | This compound | cas.cz |

While not a direct route to this compound itself, cross-coupling reactions are powerful methods for introducing carbon-based substituents onto the purine core, leading to a wide array of derivatives. These reactions typically start from a halogenated purine scaffold.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. studfile.net In purine chemistry, it is employed to introduce aryl and alkenyl groups at specific positions on the purine ring by reacting a halopurine with a boronic acid in the presence of a palladium catalyst. studfile.netcdnsciencepub.com

For instance, a 6-chloropurine (B14466) or an 8-bromopurine derivative can be coupled with various aryl- or alkenylboronic acids. studfile.netcdnsciencepub.com The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with a base like potassium carbonate or sodium carbonate. cdnsciencepub.comavcr.cz The choice of solvent can depend on the substrates, with anhydrous conditions in toluene (B28343) or aqueous systems in DME being common. studfile.netavcr.cz This methodology allows for the synthesis of diverse 6- or 8-substituted purine derivatives, expanding the chemical space around the purine scaffold. avcr.cz

Table 3: General Conditions for Suzuki-Miyaura Coupling of Halopurines

| Halopurine Substrate | Coupling Partner | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 9-benzyl-6-chloropurine | Aryl/Alkenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / aq. K₂CO₃ | Toluene / DME | studfile.net |

| 8-bromo-2,6-diaminopurine derivative | Aryl/Alkenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF / H₂O | cdnsciencepub.com |

Halogenation and Cross-Coupling Approaches for Related Purine Derivatives

Regioselectivity in Purine Derivatization

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the alkylation reaction. Adenine has multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6-amino group), leading to the potential for the formation of a mixture of isomers. The N9-substituted isomer is often the thermodynamically favored product. acs.org

The regioselectivity is highly dependent on the reaction conditions. In general, alkylation of neutral adenine tends to yield the N3- and N7-substituted products. In contrast, alkylation of the adenine anion, formed under basic conditions, predominantly yields the N9-isomer. researchgate.net The choice of base and solvent is therefore critical in directing the alkylation to the desired N9 position. The use of a non-coordinating base in a polar aprotic solvent favors the formation of the N9-anion, which is more sterically accessible for reaction with an incoming electrophile compared to the N7 position.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound is a key area of research for exploring structure-activity relationships. These modifications can involve substitutions at various positions of the purine ring or alterations to the N9-propyl group.

One common strategy involves starting with a pre-functionalized purine core, such as 2,6-dichloropurine (B15474), and performing a stepwise introduction of the desired substituents. For example, the N9-propylation can be carried out first, followed by sequential nucleophilic aromatic substitution at the C6 and C2 positions.

Another approach is to start with this compound and perform further chemical transformations. For instance, the exocyclic amino group at the C6 position can be acylated or reacted with various electrophiles. Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce carbon-carbon or carbon-heteroatom bonds at the C2, C6 (if it's a halogen), or C8 positions of a suitably functionalized 9-propylpurine derivative.

For example, the synthesis of N-benzyl-9-propyl-9H-purin-6-amine has been reported. cas.cz Additionally, analogs with different alkyl or functionalized groups at the N9 position can be synthesized by using the corresponding alkylating agent in the initial step. The synthesis of 9-amino-6-(methylthio)-9H-purine derivatives and their subsequent alkylation also provides a route to a variety of analogs. nih.gov

N-Substituted Purin-6-amines (e.g., N-Methyl, N-Benzyl)

The introduction of substituents at the N6-amino group of this compound can be achieved through the reaction of a suitable N-substituted amine with a 6-halogenated-9-propylpurine intermediate. This method is a cornerstone in the synthesis of a variety of N-substituted purine derivatives.

A general and widely applicable method for the synthesis of N-substituted 9-alkylpurines involves the reaction of a 6-chloro-9-alkylpurine with the desired amine. For instance, the synthesis of N-benzyl-9-isopropyl-9H-purin-6-amine is accomplished by reacting 6-chloro-9-isopropyl-9H-purine with benzylamine (B48309) in a solvent such as dimethyl sulfoxide (DMSO) with a base like triethylamine (B128534) at an elevated temperature. nih.govresearchgate.net This methodology can be extrapolated for the synthesis of N-benzyl-9-propyl-9H-purin-6-amine, where 6-chloro-9-propyl-9H-purine would be the key intermediate. The compound N-benzyl-9-propyl-9H-purin-6-amine is a known derivative in the family of N6-phenylalkyl-9-propyladenines. rsc.orgontosight.ai

Similarly, the synthesis of N-methyl-9-propyl-9H-purin-6-amine can be envisioned through the reaction of 6-chloro-9-propyl-9H-purine with methylamine. The resulting N-methyl-9-propyl-9H-purin-6-amine is a documented chemical entity. bldpharm.com The alkylation of 6-chloro-9H-purin-2-amine with 1-iodopropane in the presence of a base like sodium hydride in dimethylformamide (DMF) has been shown to produce 6-chloro-9-propyl-9H-purin-2-amine, which can then be further functionalized. arkat-usa.org

Table 1: Synthesis of N-Substituted 9-Propyl-9H-purin-6-amines

| Derivative | Precursor | Reagent | General Reaction Conditions |

| N-Benzyl-9-propyl-9H-purin-6-amine | 6-Chloro-9-propyl-9H-purine | Benzylamine | DMSO, Triethylamine, 90°C |

| N-Methyl-9-propyl-9H-purin-6-amine | 6-Chloro-9-propyl-9H-purine | Methylamine | - |

Hydroxypropyl and Cyclopropylmethyl Derivatives

The synthesis of hydroxypropyl and cyclopropylmethyl derivatives of this compound involves the introduction of these specific alkyl groups at either the N9 position or as a substituent on the N6-amino group. These modifications are of interest for their potential to alter the biological activity of the parent compound.

For the synthesis of hydroxypropyl derivatives, a relevant example is the preparation of (R)-(+)-9-(2-hydroxypropyl)adenine. One synthetic route starts with 6-chloropurine, which is reacted with bromoacetone (B165879) to yield 6-chloro-9-(acetonyl)-purine. This intermediate then undergoes asymmetric reductive hydrogenation to form (R)-(+)-6-chloro-9-(2-hydroxypropyl)purine, which is subsequently ammonolyzed to give the final product. google.com

The introduction of a cyclopropylmethyl group can be achieved by reacting a halogenated purine with cyclopropylmethylamine. For example, N-(Cyclopropylmethyl)-2-fluoro-9-isopropyl-9H-purine-6-amine is synthesized from 6-chloro-2-fluoro-9-isopropyl-9H-purine and cyclopropylmethylamine in ethanol. google.com A similar strategy could be employed starting with a 6-chloro-9-propylpurine to obtain the corresponding N-(cyclopropylmethyl) derivative. The synthesis of 6-(cyclopropylamino)-9-(cyclopropylmethyl)-2-(trifluoromethyl)-9H-purine has been reported starting from 6-chloropurine derivatives. acs.org

Table 2: Synthesis of Hydroxypropyl and Cyclopropylmethyl Derivatives

| Derivative | Synthetic Approach | Key Intermediates |

| 9-(2-Hydroxypropyl)adenine | Reaction of 6-chloropurine with bromoacetone, followed by reduction and ammonolysis. | 6-Chloro-9-(acetonyl)-purine, (R)-(+)-6-Chloro-9-(2-hydroxypropyl)purine |

| N-(Cyclopropylmethyl)-9-propyl-9H-purin-6-amine | Reaction of a 6-halogenated-9-propylpurine with cyclopropylmethylamine. | 6-Chloro-9-propyl-9H-purine |

Halogenated Purine Derivatives as Synthetic Intermediates

Halogenated purines are pivotal intermediates in the synthesis of this compound and its derivatives. The presence of a halogen, most commonly chlorine at the C6 position, activates the purine ring towards nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

The synthesis of the key intermediate, 6-chloro-9-propyl-9H-purine, can be accomplished by the alkylation of 6-chloropurine with a propyl halide. medchemexpress.com For instance, the reaction of 6-chloro-9H-purin-2-amine with 1-iodopropane in the presence of sodium hydride yields 6-chloro-9-propyl-9H-purin-2-amine. arkat-usa.org More complex halogenated purines, such as 2,6-dichloropurine, can also be used as starting materials. Alkylation of 2,6-dichloropurine with 2,6-difluorobenzyl alcohol via a Mitsunobu reaction has been reported, yielding the 9-substituted derivative which can then undergo selective amination at the C6 position. pharm.or.jp

The reactivity of the C6-chloro substituent is central to the derivatization of the purine scaffold. This allows for the straightforward synthesis of N-substituted-9-propyl-9H-purin-6-amines by reaction with the corresponding primary or secondary amines. nih.govresearchgate.netacs.org Furthermore, the halogen can be displaced by other nucleophiles, expanding the synthetic possibilities. A one-pot three-component Mannich-type reaction of 6-chloro-9H-purine with an aldehyde and a malonate has been shown to produce functionalized purine derivatives. clockss.org

A convenient method for the synthesis of 6,8-disubstituted-9-H-purines involves the cyclization of 6-chloro-4,5-diaminopyrimidine followed by nucleophilic aromatic substitution or palladium-catalyzed amidation at the C6 position. researchgate.net This highlights the versatility of 6-chlorinated purine intermediates in constructing diverse purine libraries.

Table 3: Common Halogenated Purine Intermediates

| Halogenated Intermediate | Starting Material(s) | Subsequent Reactions |

| 6-Chloro-9-propyl-9H-purine | 6-Chloropurine and a propyl halide | Nucleophilic substitution at C6 with amines, etc. |

| 6-Chloro-9-propyl-9H-purin-2-amine | 6-Chloro-9H-purin-2-amine and 1-iodopropane | Further functionalization at C6. |

| 2,6-Dichloro-9-propyl-9H-purine | 2,6-Dichloropurine and a propyl halide | Selective nucleophilic substitution at C6 and/or C2. |

Molecular Characterization and Structural Analysis of 9 Propyl 9h Purin 6 Amine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise structure of 9-Propyl-9H-purin-6-amine. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecule's connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of purine (B94841) derivatives by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The propyl group attached at the N9 position would exhibit predictable signals: a triplet for the terminal methyl (-CH₃) protons, a multiplet for the central methylene (B1212753) (-CH₂-) protons, and a triplet for the methylene protons adjacent to the purine nitrogen (N9-CH₂-). rsc.org The N9-CH₂ protons are expected to be the most downfield of the alkyl signals due to the deshielding effect of the heterocyclic ring.

In ¹³C NMR spectra of 9-substituted purines, the carbon atoms of the purine ring typically resonate in the range of δ 119-156 ppm. nih.govclockss.org The carbons of the propyl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data extrapolated from related 9-alkyladenine compounds. rsc.orgnih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C2-H | ~8.2 - 8.4 | ~152 - 153 | s |

| C8-H | ~7.7 - 8.2 | ~140 - 142 | s |

| NH₂ | broad (~5.5 - 7.2) | N/A | br s |

| N9-CH₂ | ~4.1 - 4.3 | ~44 - 45 | t |

| -CH₂- | ~1.8 - 2.0 | ~23 - 24 | sextet |

| -CH₃ | ~0.9 - 1.0 | ~11 - 12 | t |

| C4 | N/A | ~149 - 151 | N/A |

| C5 | N/A | ~119 - 120 | N/A |

s = singlet, t = triplet, br s = broad singlet

A significant challenge in the NMR analysis of N⁶-substituted purines is the phenomenon of hindered rotation around the C6-N⁶ bond. mdpi.comcdnsciencepub.com This restricted rotation can lead to the existence of two distinct geometric isomers, or rotamers (often termed syn and anti), which are in slow exchange on the NMR timescale. groenkennisnet.nl

This isomerism can manifest in NMR spectra as a broadening of signals or, at lower temperatures, as two separate sets of signals for the protons and carbons near the C6-N⁶ bond. cdnsciencepub.comwur.nl In some N⁶-substituted adenosines, the presence of these two forms has been attributed to the formation of an intramolecular hydrogen bond between the N7 atom of the purine ring and a proton on the N⁶-substituent, which stabilizes one rotamer over the other. mdpi.com This effect complicates spectral interpretation, but also provides valuable information about the molecule's conformational dynamics. mdpi.comcdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₈H₁₁N₅, HRMS provides definitive confirmation of its identity. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas.

Experimental data has confirmed the mass of the compound. An electron ionization (EI) study found the mass of the molecular ion (M⁺) to be 177.10213, which is in close agreement with the calculated theoretical mass of 177.10145. ucsf.edu

Table 2: High-Resolution Mass Spectrometry Data for C₈H₁₁N₅

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁N₅ | N/A |

| Calculated Monoisotopic Mass (M) | 177.10145 u | ucsf.edu |

| Calculated [M+H]⁺ | 178.10929 u | N/A |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups within a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum is characterized by absorptions corresponding to the N-H bonds of the primary amine, the C-H bonds of the propyl group, and various vibrations of the purine ring system.

Based on data from adenine (B156593) and its derivatives, the following absorptions are expected:

N-H Stretching: As a primary amine, two distinct bands are expected in the 3350-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group. nih.govwpmucdn.com

C-H Stretching: Absorptions from the propyl group's C-H bonds are expected just below 3000 cm⁻¹. researchgate.net

N-H Bending: The in-plane bending (scissoring) vibration of the -NH₂ group typically appears around 1600-1670 cm⁻¹. nist.gov

C=N and C=C Stretching: The purine ring displays a complex pattern of absorptions between 1500 and 1650 cm⁻¹ due to the stretching of C=N and C=C bonds. ru.nlacs.org

C-N Stretching: The stretching vibration for the C-N bond of the aromatic amine is typically observed in the 1335-1250 cm⁻¹ range. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound Data based on general amine spectroscopy and spectra of adenine derivatives. nih.govwpmucdn.comresearchgate.netnist.govru.nl

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| C-H Stretch | 2850 - 2960 | Propyl Group (Alkyl) |

| N-H Bend | 1600 - 1670 | Primary Amine (-NH₂) |

| C=N, C=C Ring Stretches | 1500 - 1650 | Purine Ring |

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been published, the structure of the closely related (R)-9-(2-hydroxy propyl)adenine (HPA) offers significant insights. nih.govresearchgate.net

Table 4: Crystallographic Data for the Related Compound (R)-9-(2-hydroxy propyl)adenine nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₈H₁₁N₅O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.3585 (3) |

| b (Å) | 13.0277 (4) |

| c (Å) | 8.4901 (3) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 923.32 (5) |

| Z | 4 |

| Key Interactions | |

| Hydrogen Bonding | N-H···N, O-H···N, N-H···O |

X-ray Diffraction Analysis of this compound and its Co-crystals

X-ray crystallography is a powerful analytical technique for determining the atomic and molecular structure of a crystal. d-nb.info It provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the physicochemical properties of a compound. d-nb.info

In the context of this compound and its derivatives, X-ray diffraction studies have been instrumental in elucidating their three-dimensional structures. For instance, the analysis of co-crystals, which are crystalline structures composed of two or more different molecules, can reveal the intricate network of intermolecular interactions that govern their solid-state properties. d-nb.infogoogle.com

A co-crystal of 9-propyladenine was analyzed using single-crystal X-ray diffraction, providing precise data on its crystal structure. worktribe.com Similarly, crystallographic studies on various 6,8,9-trisubstituted purine analogues have been conducted to characterize their molecular geometries. nih.gov The crystal structure of N-[2-(Azepan-1-yl)-9-isopropyl-9H-purin-6-yl]-4-methoxybenzylamine, a related purine derivative, reveals that the pyrimidine (B1678525) and imidazole (B134444) rings are nearly planar, and the crystal packing is stabilized by N—H⋯N hydrogen bonds, forming centrosymmetric dimers. researchgate.net

The table below summarizes representative crystallographic data for related purine derivatives, illustrating the type of information obtained from X-ray diffraction analysis.

| Compound Reference | Chemical Formula | Crystal System |

| 4 | C11H18N2O2Si | orthorhombic |

| 5 | C17H24N2O2Si | triclinic |

| 8 | C16H23N3OSi | monoclinic |

| 9 | C19H28N5Ni0.5O2S3Si1 | triclinic |

| 19 | C17H31N2O3Si2 | triclinic |

| 21 | C16H32N3O2Si2 | triclinic |

This data is illustrative of the crystallographic information available for purine derivatives and is sourced from a study on silyl-substituted purines and pyrimidines. rsc.org

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic techniques are fundamental for assessing the purity and confirming the identity of chemical compounds. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two such methods widely employed in the analysis of purine derivatives.

HPLC is a highly improved form of column chromatography where a solvent is forced through a column under high pressure. chemguide.co.uk A compound's retention time, the time it takes to travel through the column to the detector, is a key characteristic used for its identification. chemguide.co.uk Different compounds have different retention times under the same conditions. chemguide.co.uk

In reversed-phase HPLC, a non-polar stationary phase is used with a polar solvent. chemguide.co.uk Polar molecules in a mixture will travel more quickly through the column with the polar solvent, while non-polar compounds will be slowed down by attractions to the non-polar stationary phase. chemguide.co.uk

The retention time of a specific compound can be influenced by several factors, including the composition of the mobile phase, the nature of the stationary phase, and the column temperature. chemguide.co.uk By comparing the retention time of an unknown sample to that of a known standard, the identity of the compound can be confirmed.

The following table illustrates typical retention time data that could be obtained from an HPLC analysis of purine derivatives.

| Compound | Retention Time (minutes) |

| Allantoin | 9 |

| Uric Acid | Not specified |

| Hypoxanthine | 1.5 |

| Xanthine | 3.8 |

This data is based on the analysis of purine derivatives in urine and serves as an example of HPLC retention time data. jafs.com.pl

Thin-layer chromatography is a simple, cost-effective, and versatile technique used for the separation, identification, and purity assessment of compounds. jrespharm.comglobalresearchonline.net It involves spotting a sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable mobile phase. globalresearchonline.net

The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. globalresearchonline.net The distance a compound travels up the plate relative to the solvent front is known as the retardation factor (Rf value), which is a characteristic of the compound under specific TLC conditions. iitg.ac.in

TLC is routinely used to monitor the progress of chemical reactions and to check the purity of synthesized compounds. rsc.org For purine analogs, TLC on silica gel is a common method for analysis. jrespharm.comnih.gov The visualization of the separated spots can be achieved under UV light or by using specific staining reagents. jrespharm.com

The table below provides an example of how TLC data for purine derivatives might be presented.

| Compound | Stationary Phase | Mobile Phase | Rf Value |

| Purine Analogues | Silica Gel | Various organic solvents | Compound-specific |

This table is a generalized representation based on the common use of TLC for the analysis of purine derivatives. jrespharm.comrsc.orgnih.gov

Computational Chemistry and Theoretical Investigations of 9 Propyl 9h Purin 6 Amine

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Reactive Site Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For 9-Propyl-9H-purin-6-amine, DFT methods are employed to optimize the molecular geometry and predict sites susceptible to electrophilic or nucleophilic attack. These calculations help in elucidating the molecule's chemical behavior and potential interaction points.

DFT studies on similar heterocyclic compounds, such as purine (B94841) derivatives, often utilize methods like B3LYP with basis sets like 6-31G* or 6-311G to perform geometry optimization and analyze electronic properties. nih.govmdpi.com The analysis of Mulliken population or natural atomic charges can identify atoms with the highest positive or negative charges, indicating potential reactive centers. researchgate.net For this compound, the nitrogen atoms of the purine ring and the exocyclic amino group are expected to be key sites for hydrogen bonding and other intermolecular interactions. Analysis of condensed Fukui functions can further pinpoint the specific atoms most likely to act as electron donors or acceptors, guiding the prediction of how the molecule might interact with a biological receptor. mdpi.com

Table 1: Predicted Reactive Sites of this compound based on Theoretical Principles

| Atom/Group | Predicted Reactivity | Rationale |

|---|---|---|

| N1, N3, N7 | Nucleophilic | Lone pair electrons on nitrogen atoms can act as hydrogen bond acceptors. |

| Amino Group (-NH2) at C6 | Nucleophilic / H-bond donor | The nitrogen's lone pair and the hydrogen atoms are key interaction sites. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding the binding mode and affinity of potential drug candidates. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

In typical docking studies involving purine derivatives, the ligand's 3D structure is first optimized, often using DFT methods. nih.gov This optimized structure is then placed into the active site of a target protein, and various conformations are sampled to find the most favorable binding pose, which is ranked by a scoring function that estimates binding energy. nih.govmdpi.com Key interactions often observed include hydrogen bonds with amino acid residues like MET and THR, as well as hydrophobic interactions with residues such as LEU, VAL, and ALA. nih.gov For this compound, potential targets could include protein kinases, as many substituted purines are known kinase inhibitors. The propyl group at the N9 position would likely occupy a hydrophobic pocket within the active site.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -9.8 | MET793, LYS745, LEU844, VAL726 |

| Hydrogen Bonds | 2 | MET793 (backbone), LYS745 (side chain) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational flexibility and the stability of ligand-protein complexes. nih.govresearchgate.net For this compound, MD simulations can be used to explore its conformational landscape in solution and to assess the stability of its binding pose within a receptor's active site, as predicted by molecular docking.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are used to understand how the chemical structure of a compound influences its biological activity. mdpi.com These models are essential for optimizing lead compounds in drug discovery. By systematically modifying the structure of this compound and correlating these changes with activity, a predictive SAR model can be developed.

Studies on related 6,9-disubstituted purines have shown that the nature of the substituents at both positions is critical for biological activity. nih.govnih.gov For instance, SAR studies on a series of purine analogs revealed that hydrophobic functionalities often lead to better activity, suggesting that the pocket accommodating the substituent is hydrophobic in nature. nih.gov In the context of this compound, an SAR study might involve synthesizing analogs with different alkyl chains at the N9 position (e.g., ethyl, butyl, isopropyl) or with substitutions on the C6-amine. A QSAR model could then be built using descriptors that quantify the physicochemical properties of these analogs to predict the activity of new, unsynthesized compounds. nih.gov

Table 3: Illustrative SAR Data for N9-Substituted Purin-6-amines

| N9-Substituent | Lipophilicity (XLogP3) | Hypothetical Activity (IC50, µM) |

|---|---|---|

| Methyl | 0.1 | 15.2 |

| Ethyl | 0.6 | 10.5 |

| Propyl | 1.1 | 5.1 |

| Isopropyl | 1.0 | 6.8 |

Energy Minimization Studies of Molecular Conformations

Energy minimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. This most stable structure, or global minimum conformation, is fundamental for use in other computational studies like molecular docking and QSAR.

For a flexible molecule like this compound, multiple low-energy conformations (conformers) can exist due to the rotation around the single bonds of the propyl chain. Energy minimization studies explore these possibilities to identify the most stable conformer. The geometry of related purine derivatives has been characterized by specific dihedral and torsion angles that define the orientation of substituents relative to the purine ring. nih.gov For instance, the torsion angles involving the N9 substituent determine its spatial arrangement, which is critical for fitting into a receptor's binding site. nih.govresearchgate.net Finding the lowest energy conformation of this compound is the first step in building a reliable model for its biological interactions.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| N-benzyl-9-isopropyl-9H-purin-6-amine |

| 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine |

| 8-bromo-9-(pent-4-yn-1-yl)-9H-purin-6-amine |

| Acyclovir |

| Allopurinol |

| Furan |

| MET |

| THR |

| LEU |

| VAL |

| ALA |

Mechanisms of Action of 9 Propyl 9h Purin 6 Amine and Its Derivatives

Elucidation of Specific Molecular Targets and Biochemical Pathways

The biological activity of 9-Propyl-9H-purin-6-amine and its derivatives is contingent on their interaction with specific molecular targets. Research into structurally similar compounds has identified several key enzymes and pathways that are likely modulated by this class of molecules.

One significant molecular target identified for derivatives of 9H-purin-6-amine is aldose reductase (ALR) . A series of these derivatives, characterized by a C6-substituted benzylamine (B48309) side chain and an N9 carboxylic acid on the purine (B94841) core, have demonstrated potent and selective inhibition of ALR2. nih.gov The structure-activity relationship studies highlighted the critical role of the carboxylic acid group and halogen substituents on the benzylamine side chain for potent inhibition. nih.gov

As purine analogs, these compounds are also intrinsically linked to the purine biosynthetic pathways . scispace.com Endogenous purines are fundamental for DNA and RNA synthesis, cell signaling, and energy metabolism. scispace.com Synthetic analogs are designed to exploit these cellular processes. scispace.com They can be incorporated into nucleic acids, leading to the inhibition of cancer cell and viral replication. scispace.com

The following table summarizes the inhibitory activity of a highly active 9H-purin-6-amine derivative against aldose reductase.

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity |

| 4e (a 9H-purin-6-amine derivative) | Aldose Reductase 2 (ALR2) | 0.038 | High |

This table illustrates the potent inhibitory effect of a specific 9H-purin-6-amine derivative on a key molecular target. nih.gov

Modes of Interaction with Purine Receptors and Enzymes

The interaction of this compound and its analogs with purine-recognizing proteins, such as receptors and enzymes, is a key aspect of their mechanism of action. These interactions can range from agonism or antagonism at purinergic receptors to the inhibition of enzymes involved in purine metabolism.

A study on a series of 9-alkyladenines, which includes 9-propyladenine (another name for this compound), revealed their activity as inhibitors of adenosine (B11128) deaminase . sci-hub.se This enzyme is crucial for the breakdown of adenosine. The study demonstrated that the inhibitory effect increases as the length of the alkyl chain at the 9-position increases from methyl to n-octyl, suggesting that hydrophobic interactions are important for the formation of the enzyme-inhibitor complex. sci-hub.se The nonpolar binding area on the enzyme appears to accommodate alkyl groups from n-propyl to n-heptyl. sci-hub.se

Conversely, the interaction of a related derivative, N-benzyl-9-propyl-9H-purin-6-amine, with adenosine A1 receptors was found to be very weak, with a Ki value greater than 10,000 nM. unc.edu This indicates a low affinity for this particular purine receptor subtype.

Purine nucleoside analogs can also inhibit other essential enzymes, including DNA and RNA polymerases, kinases, and ribonucleotide reductase, after intracellular phosphorylation. scispace.com

Interference with Nucleic Acid and Protein Synthesis or Function

A primary mechanism by which purine analogs exert their cytotoxic effects is through interference with nucleic acid synthesis. scispace.com After being taken up by cells, these analogs are typically phosphorylated to their active triphosphate forms. scispace.com These active metabolites can then be incorporated into the growing DNA or RNA chains, leading to chain termination and the inhibition of replication and transcription. scispace.comresearchgate.net

Studies on 9-(2-phosphonylmethoxyethyl) derivatives of purine nucleotide analogs, such as PMEA (adefovir), have shown that they inhibit DNA synthesis. nih.gov The diphosphate (B83284) derivatives of these compounds compete with natural deoxynucleoside triphosphates for incorporation into DNA by cellular DNA polymerases. nih.gov The efficiency of this incorporation and the subsequent inhibition of DNA synthesis can vary depending on the specific purine analog and the DNA polymerase involved. nih.gov

The incorporation of these analogs into DNA can also disrupt DNA repair mechanisms, which can potentiate the effects of other DNA-damaging agents. scispace.com While direct interference with protein synthesis is less common, the disruption of RNA synthesis and function can indirectly affect protein production.

Modulation of Cellular Metabolism and Overall Cellular Function

Purine analogs can significantly modulate cellular metabolism due to the central role of purines in various metabolic pathways. nih.govmdpi.com By mimicking endogenous purines, this compound can perturb the delicate balance of the purine pool, which is essential for cellular homeostasis.

These compounds can act as competitive inhibitors in the de novo purine synthesis pathway, leading to a depletion of the nucleotides necessary for cell growth and proliferation. mdpi.com The inhibition of the initial steps of purine biosynthesis is a common mechanism for purine antimetabolites. nih.gov

Detailed Pathway Analysis (e.g., PI3K-delta Pathway, p53 Signaling, Purine Metabolism Pathways)

Purine Metabolism Pathways: As discussed, this compound, as a purine analog, directly interfaces with the purine metabolism pathways. These pathways are broadly categorized into de novo synthesis and salvage pathways. wikipedia.orgnih.gov The de novo pathway synthesizes purines from simple precursors, while the salvage pathway recycles purine bases from the degradation of nucleic acids. wikipedia.orgnih.gov Purine analogs often exert their effects by inhibiting key enzymes in the de novo pathway, such as amidophosphoribosyltransferase, or by being processed by enzymes in the salvage pathway, like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), to form fraudulent nucleotides. researchgate.netnih.gov

PI3K-delta Pathway: The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival. While there is no direct evidence linking this compound to the PI3K-delta pathway, it is a significant area of research in cancer biology. The mTOR pathway, which is downstream of PI3K, and purine metabolism are considered mutual determinants in cancer, suggesting a potential for crosstalk. mdpi.com Some purine analogs that inhibit de novo synthesis may also indirectly inhibit mTOR, further contributing to their anti-proliferative effects. mdpi.com

p53 Signaling: The p53 tumor suppressor protein is a critical regulator of the cell cycle, apoptosis, and DNA repair in response to cellular stress. nih.gov The p53 pathway can be activated by various signals, including DNA damage, which can be induced by the incorporation of purine analogs into the DNA. nih.gov While direct modulation of the p53 pathway by this compound has not been reported, the cellular consequences of its action, such as DNA synthesis inhibition, are known activators of p53-mediated responses. nih.gov A functional p53 pathway can be essential for the apoptotic cell death induced by some antineoplastic agents that cooperate with p53. researchgate.net

Structure Activity Relationship Sar Studies of 9 Propyl 9h Purin 6 Amine Analogs

Impact of Substituent Effects on Biological Activity and Reactivity

The biological activity and chemical reactivity of 9-Propyl-9H-purin-6-amine analogs are profoundly influenced by the nature of the substituents attached to the purine (B94841) core. Modifications at various positions can alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets.

Research into a series of 2,6,9-trisubstituted purine derivatives has provided valuable insights into these substituent effects. For instance, in the development of potential antitumor agents, it was observed that the introduction of an arylpiperazinyl system at the C6 position of the purine ring was beneficial for cytotoxic activity. Conversely, the incorporation of bulky substituents at the C2 position was found to be unfavorable. nih.gov This suggests that the size and nature of the group at C6 are critical for productive interactions with the target, while steric hindrance at C2 may prevent optimal binding.

Furthermore, studies on N6-substituted purine derivatives have highlighted the importance of the substituent at this position for various biological activities, including immunostimulatory effects. The activity was found to be dependent on the nature of the 6-substituent on the purine ring, among other factors.

The electronic properties of substituents also play a key role. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution within the purine ring system, affecting its ability to participate in hydrogen bonding and other non-covalent interactions that are essential for target recognition. For example, in the design of Bcr-Abl inhibitors, both steric and electronic properties of the purine derivatives were correlated with their biological activity. ankara.edu.tr

The following table summarizes the general impact of substituent effects on the biological activity of this compound analogs based on findings from related purine derivatives.

| Position | Substituent Type | General Impact on Biological Activity |

| C2 | Bulky groups | Often unfavorable, may cause steric hindrance. nih.gov |

| Small alkylamino groups | Can be favored in certain contexts, such as for A3 adenosine (B11128) receptor affinity. | |

| C6 | Arylpiperazinyl systems | Beneficial for cytotoxic activity in some cancer cell lines. nih.gov |

| Arylamines | Can increase kinase inhibitory activity. | |

| Alkyl derivatives | May reduce potency compared to aryl substituents. | |

| N9 | Alkyl chains (e.g., propyl) | Establishes a key hydrophobic interaction and influences overall lipophilicity. |

| Functionalized alkyl chains | Can modulate activity and receptor recognition. |

Positional Effects of Substituents (e.g., N9-Alkylation, C6, C8 Substitutions)

The specific position of a substituent on the purine ring of this compound analogs is a critical determinant of their biological activity. Alkylation at different nitrogen atoms and substitutions at various carbon atoms of the purine core lead to distinct pharmacological profiles.

N9-Alkylation: The propyl group at the N9 position is a defining feature of the parent compound. Alkylation at N9 is generally favored for many biological activities, as it often mimics the ribose moiety of natural nucleosides and positions other substituents for optimal interaction with target proteins. The length and nature of the N9-alkyl chain can significantly impact activity. For instance, in a series of N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives, various C2-C4 alkyl chains terminated by different functional groups at the N9 position were shown to modulate cytokinin activity. nih.gov Direct alkylation of purines can often lead to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and often the more biologically active product. solubilityofthings.com

C6 Substitutions: The C6 position, bearing the amino group in the parent compound, is a key site for modification. The nature of the substituent at C6 is crucial for the interaction with a wide range of biological targets. Studies on 6-substituted purine derivatives have shown that replacing the amino group with other functionalities, such as arylpiperazinyl groups, can enhance cytotoxic activity against cancer cells. nih.gov The introduction of different amine-containing side chains at C6 has also been explored for various therapeutic applications.

C8 Substitutions: The C8 position of the purine ring offers another avenue for structural modification. Substitutions at this position can influence the electronic properties and steric bulk of the molecule. In some series of purine derivatives, the introduction of substituents at C8 has been shown to be a viable strategy for modulating biological activity.

The interplay between substituents at these different positions is also crucial. For example, in 2,6,9-trisubstituted purines, the combination of a favorable group at C6 and an appropriate alkyl chain at N9, while avoiding detrimental bulky groups at C2, is essential for achieving high potency. nih.gov

The following table provides a summary of the positional effects of substituents on the activity of purine analogs.

| Position of Substitution | Key Findings from SAR Studies |

| N9-Alkylation | The N9 position is a common and often preferred site for alkylation, influencing lipophilicity and spatial orientation of other substituents. The nature of the alkyl group can fine-tune biological activity. nih.gov |

| N7 vs. N9 Alkylation | Direct alkylation can yield both N7 and N9 isomers. The N9 isomer is often the major and more biologically active product. solubilityofthings.com |

| C6 Substitutions | The substituent at C6 is critical for target recognition and activity. A wide variety of amine and other functionalities have been explored, with significant impacts on biological profiles. nih.gov |

| C8 Substitutions | Modifications at the C8 position can also modulate biological activity, though it has been explored to a lesser extent than C2 and C6 in the context of this compound analogs. |

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and selectivity. While extensive research on the stereochemical influence on this compound analogs is limited, principles derived from related purine derivatives underscore its potential importance.

The introduction of a chiral center into an analog of this compound can lead to enantiomers or diastereomers with distinct biological properties. A chiral center could be introduced, for example, by modifying the N9-propyl chain (e.g., with a methyl group at the 2-position to create (R)- and (S)-9-(2-butyl)-9H-purin-6-amine) or by incorporating a chiral substituent at the C6 or C8 position.

One study on related 9-alkyladenine derivatives demonstrated the significance of stereochemistry. A pair of chiral N6-(3-iodobenzyl) 9-(2,3-dihydroxypropyl) derivatives exhibited stereoselectivity, with the (R)-enantiomer showing a 5.7-fold higher affinity for A3 adenosine receptors compared to the (S)-enantiomer. This highlights that even subtle differences in the spatial arrangement of substituents can lead to significant differences in biological activity.

The differential activity of stereoisomers arises from their distinct interactions with the chiral binding pockets of proteins. One enantiomer may fit optimally into the binding site, forming favorable interactions, while the other may experience steric clashes or be unable to achieve the necessary orientation for binding. This can result in one isomer being a potent agonist or antagonist, while the other is significantly less active or even inactive.

Although specific data on the stereochemistry of this compound analogs is not extensively available in the current literature, the established principles of medicinal chemistry and findings from closely related compounds strongly suggest that the introduction of chirality would have a profound impact on their biological potency and selectivity. This remains an area ripe for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Several QSAR studies have been conducted on purine derivatives, providing a framework for understanding the structural requirements for activity. For 2,6,9-trisubstituted purine derivatives with anticancer activity, three-dimensional QSAR (3D-QSAR) models have been developed. nih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of the compounds with their steric and electrostatic fields.

A notable finding from a 3D-QSAR study on anticancer purine derivatives was that steric properties had a more significant contribution to the cytotoxicity of the compounds than electronic properties (70% vs. 30%, respectively). nih.gov The contour maps generated from these models can visualize the regions around the molecule where steric bulk is favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity. For example, these models have visually confirmed that bulky systems at the C2 position are not favorable for cytotoxic activity, while an arylpiperazinyl system at C6 is beneficial. nih.gov

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Molecular Descriptors Calculation: A variety of descriptors that quantify the physicochemical properties of the molecules are calculated. These can include steric, electronic, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The following table illustrates the key components of a typical QSAR study on purine derivatives.

| QSAR Component | Description | Example from Purine Analog Studies |

| Biological Activity | The dependent variable in the QSAR model, typically expressed as pIC50 or a similar logarithmic scale. | Cytotoxicity against various cancer cell lines. nih.gov |

| Molecular Descriptors | Independent variables that describe the structural and physicochemical properties of the molecules. | Steric fields (CoMFA), electrostatic fields (CoMFA), hydrophobic fields (CoMSIA), H-bond donor/acceptor fields (CoMSIA). nih.govbyu.edu |

| Statistical Method | The algorithm used to generate the mathematical relationship between descriptors and activity. | Partial Least Squares (PLS) is commonly used in 3D-QSAR. nih.gov |

| Model Validation | Statistical parameters used to assess the quality and predictive ability of the model. | Cross-validated correlation coefficient (q²), non-cross-validated correlation coefficient (r²), and predictive r² for an external test set. nih.gov |

Pharmacophore Modeling for Target Binding

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular response. A pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds or for guiding the design of new analogs with improved affinity.

Pharmacophore models for purine derivatives have been developed for various targets. These models typically consist of a set of features, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR), arranged in a specific spatial geometry.

The development of a pharmacophore model can be ligand-based or structure-based.

Ligand-based pharmacophore modeling is employed when the 3D structure of the target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are presumed to be responsible for their biological activity.

Structure-based pharmacophore modeling utilizes the 3D structure of the target protein, often in complex with a ligand, to identify the key interactions between the ligand and the active site.

For purine derivatives, pharmacophore models have been successfully generated to understand their binding modes and to design new inhibitors. For example, a pharmacophore model for 2,6,9-trisubstituted purines with cytotoxic activity was elucidated, highlighting the key features required for their anticancer effects.

A typical pharmacophore model for a purine-based kinase inhibitor might include:

A hydrogen bond acceptor feature corresponding to the N1 or N3 atom of the purine ring.

A hydrogen bond donor feature from the C6-amino group.

A hydrophobic feature corresponding to the N9-propyl group.

Additional features based on the specific substituents at other positions.

The following table summarizes the common pharmacophoric features and their potential roles in the binding of this compound analogs to a hypothetical target.

| Pharmacophoric Feature | Potential Corresponding Structural Element | Role in Target Binding |

| Hydrogen Bond Acceptor (HBA) | N1, N3, or N7 of the purine ring | Forms hydrogen bonds with donor groups in the target's active site. |

| Hydrogen Bond Donor (HBD) | Amino group at C6 | Forms hydrogen bonds with acceptor groups in the target's active site. |

| Hydrophobic (HY) | N9-propyl group, other alkyl or aryl substituents | Engages in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. |

| Aromatic Ring (AR) | Aryl substituents at C2, C6, or C8 | Participates in π-π stacking or hydrophobic interactions. |

By utilizing these computational approaches, researchers can gain a deeper understanding of the complex structure-activity relationships of this compound analogs and accelerate the discovery of new and effective therapeutic agents.

An in-depth examination of the advanced analytical techniques applied in the research of this compound reveals a structured approach to ensure the compound's quality, purity, and consistency. Method development, validation, and specialized testing are crucial for its use in further scientific applications.

Future Research Directions and Translational Perspectives Non Clinical

Rational Design and Synthesis of Novel Purine (B94841) Derivatives with Tuned Biological Activities

The synthesis of purine derivatives is a cornerstone of medicinal chemistry, with numerous studies highlighting the impact of substitutions at various positions on their biological activity. mdpi.comresearchgate.net Future research on 9-Propyl-9h-purin-6-amine should leverage this knowledge to rationally design and synthesize novel derivatives with enhanced potency and selectivity. The synthesis of 6,9-disubstituted purines has been shown to yield compounds with antibacterial, antileishmanial, and antitumor properties. mdpi.com

A systematic approach to derivatization could involve modifications at key positions of the purine ring and the propyl chain. For instance, introducing different functional groups on the propyl moiety or substituting the amine group at the 6-position could significantly alter the compound's pharmacokinetic and pharmacodynamic properties. The goal would be to create a library of analogues for comprehensive screening.

Table 1: Potential Modifications for Derivative Synthesis

| Modification Site | Potential Substituents | Desired Outcome |

| N9-propyl chain | Hydroxyl, ether, halogen groups | Modulate lipophilicity and metabolic stability |

| C6-amine group | Substituted aryl or alkyl groups | Enhance target binding affinity and selectivity |

| Purine core | Substitutions at C2 and C8 positions | Explore new target interactions |

Exploration of Novel Molecular Targets and Signaling Pathways

A critical step in elucidating the therapeutic potential of this compound is the identification of its molecular targets and the signaling pathways it modulates. The purine scaffold is known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases. For example, various purine derivatives have been investigated as inhibitors of Src/Abl kinase and phosphodiesterase 10A (PDE10A). nih.gov

Future studies should employ a multi-pronged approach to target identification. High-throughput screening against panels of known drug targets, such as kinases and GPCRs, could provide initial leads. Affinity chromatography and chemoproteomics approaches can also be utilized to isolate and identify binding partners of this compound in complex biological samples. Once potential targets are identified, further studies will be necessary to validate these interactions and understand their impact on downstream signaling pathways. This could involve techniques such as Western blotting, reporter gene assays, and transcriptomic analysis to map the cellular response to compound treatment.

Development of Advanced In Vitro and In Vivo (Non-Human) Experimental Models

To thoroughly evaluate the biological effects of this compound and its derivatives, the development and utilization of relevant experimental models are essential. A tiered approach, starting with in vitro assays and progressing to in vivo studies in non-human models, will be crucial.

In Vitro Models: Initial screening can be performed using a variety of cell-based assays to assess cytotoxicity, anti-proliferative effects, and other specific biological activities. For instance, if preliminary data suggests potential anti-inflammatory activity, cell lines such as macrophages stimulated with lipopolysaccharide (LPS) could be employed. Should anticancer potential be indicated, a panel of cancer cell lines representing different tumor types would be appropriate.

In Vivo (Non-Human) Models: Promising compounds identified from in vitro studies should be advanced to in vivo testing in animal models. The choice of model will depend on the therapeutic area of interest. For example, if the compound shows potential for treating gout, a condition related to purine metabolism, animal models of hyperuricemia could be utilized. researchgate.net For potential anticancer applications, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach. These in vivo studies will be critical for evaluating the efficacy, pharmacokinetics, and preliminary safety profile of the compounds.

Integration into Drug Discovery Frameworks Through In Silico Modeling and Predictive Tools

Computational approaches are integral to modern drug discovery, offering the potential to accelerate the identification and optimization of lead compounds. In silico modeling and predictive tools can be applied at various stages of the research on this compound.

Table 2: Application of In Silico Tools in Drug Discovery

| In Silico Tool | Application |

| Molecular Docking | Predict the binding mode and affinity of this compound derivatives to their molecular targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate the chemical structure of the derivatives with their biological activity, guiding the design of more potent compounds. |

| ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction | Forecast the pharmacokinetic and toxicological properties of new derivatives, helping to prioritize compounds with favorable drug-like properties. |

By integrating these computational tools into the drug discovery workflow, researchers can make more informed decisions, reduce the number of compounds that need to be synthesized and tested, and ultimately streamline the process of developing this compound-based therapeutics.

Q & A

Basic: What are the recommended synthetic routes for 9-Propyl-9H-purin-6-amine, and how are intermediates purified?

Methodological Answer:

A common approach involves Suzuki-Miyaura cross-coupling reactions, where a halogenated purine precursor (e.g., 6-chloropurine) reacts with a propyl boronic acid derivative under palladium catalysis . Post-reaction purification typically employs column chromatography with solvent gradients (e.g., chloroform/methanol or ethyl acetate/hexane) to isolate intermediates. For example, highlights the use of CHCl₃/CH₃OH (95:5) for elution, achieving 83% yield for a structurally similar 9-ethyladenine derivative .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and propyl chain integration (e.g., δ ~1.38 ppm for propyl CH₃ in ) .

- X-ray Crystallography: Tools like SHELXL refine crystal structures, resolving bond lengths and angles .

- Elemental Analysis: Confirms stoichiometry (e.g., <1% deviation in C/H/N ratios, as in ) .

- HPLC: Assesses purity (>95% is standard; see for solubility-based HPLC protocols) .

Basic: How should researchers handle solubility challenges for this compound in aqueous assays?

Methodological Answer:

provides solubility

- In vitro: DMSO (16.67–53 mg/mL) or water (3–4.9 mg/mL) are viable solvents. For biological assays, prepare stock solutions in DMSO (5–20 mM) and dilute in aqueous buffers to avoid precipitation .

- In vivo: Use formulations like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline to enhance solubility while minimizing toxicity .

Advanced: How can discrepancies between crystallographic data and computational docking models be resolved?

Methodological Answer:

- Mercury CSD Tools: Compare experimental crystal structures (refined via SHELXL ) with docking results using Mercury’s "Packing Similarity" module to evaluate intermolecular interactions .

- Torsional Angle Analysis: Validate computational conformers against crystallographic torsion angles (e.g., propyl chain orientation in the purine scaffold) .

- Energy Minimization: Reconcile discrepancies by refining docking parameters (e.g., force fields) to match observed bond lengths/angles .

Advanced: What strategies optimize regioselectivity in propyl-substituted purine synthesis?

Methodological Answer:

- Protecting Groups: Use tetrahydropyranyl (THP) groups to block reactive sites (e.g., N9 position in ) during coupling reactions .

- Catalytic Systems: Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to favor N9-propylation over N7 byproducts .

- Reaction Monitoring: Track intermediates via TLC or LC-MS to identify and suppress side reactions early .

Advanced: How do structural modifications (e.g., propyl chain length) impact biological activity?

Methodological Answer:

- SAR Studies: Compare 9-propyl derivatives with shorter (ethyl) or longer (butyl) chains. demonstrates that ethyl substituents enhance affinity for certain receptors, suggesting chain length modulates steric and hydrophobic interactions .

- Biological Assays: Use fluorescence polarization or SPR to quantify binding kinetics. For example, adjust propyl chain flexibility (e.g., via branched vs. linear chains) to optimize target engagement .

Advanced: What are the best practices for validating crystallographic data reproducibility?

Methodological Answer:

- Redundant Refinement: Refine the same dataset using SHELXL and alternate software (e.g., Olex2) to confirm R-factor consistency .

- Twinned Data Analysis: For non-merohedral twinning, employ SHELXL’s TWIN/BASF commands to refine twin fractions .

- Cambridge Structural Database (CSD): Cross-reference with CSD entries (e.g., via Mercury) to identify outliers in bond distances/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.